molecular formula C8H12N2O3 B11811079 5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid

5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B11811079
M. Wt: 184.19 g/mol
InChI Key: QOOHEZMORQJUCZ-UHFFFAOYSA-N
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Description

5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H12N2O3 It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization and etherification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The isopropoxy group can be substituted with other alkoxy or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with ketone or aldehyde groups, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemical Structure and Synthesis

5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid has the molecular formula C8H12N2O3C_8H_{12}N_2O_3. The synthesis typically involves the following steps:

  • Starting Material : Pyrazole is reacted with isopropyl alcohol in the presence of an acid catalyst to yield 5-isopropoxy-1H-pyrazole.
  • Methylation : The intermediate undergoes methylation using agents like methyl iodide.
  • Carboxylation : Finally, carboxylation introduces the carboxylic acid group at the 3-position.

These synthetic routes can be optimized for both laboratory and industrial scales, enhancing yield and purity through methods such as continuous flow reactors and solvent recovery systems.

Scientific Research Applications

The compound has several notable applications across various scientific fields:

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for creating novel compounds.

Research indicates that this compound exhibits significant biological activities, particularly:

  • Antimicrobial Properties : In studies evaluating pyrazole derivatives, this compound demonstrated notable antifungal activity against phytopathogenic fungi, with an effective concentration (EC50) lower than established fungicides like boscalid. For instance:
CompoundEC50 (µg/mL)Activity Type
IPMPC5.50Antifungal
Boscalid14.40Antifungal

This suggests its potential as a lead compound for developing new antifungal agents.

  • Anti-inflammatory Effects : Preliminary studies indicate that it may act as an enzyme inhibitor, modulating pathways involved in inflammation. Specific molecular targets are still under investigation, but initial data suggest interactions with key inflammatory mediators.

Pharmaceutical Applications

The compound is being explored as a pharmaceutical intermediate due to its potential efficacy in drug development. Its structural characteristics allow it to interact with various biological targets, which could lead to the development of new therapeutic agents.

Agrochemical Industry

This compound is also utilized in the production of agrochemicals, including pesticides and herbicides. Its effectiveness against plant pathogens positions it as a promising candidate for agricultural applications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and potential applications of this compound:

  • Antifungal Efficacy Study : A comparative study assessed various pyrazole derivatives' antifungal activities against common plant pathogens. The results indicated that this compound outperformed many traditional fungicides, highlighting its potential as an effective alternative in agricultural settings.
  • Anti-inflammatory Mechanism Investigation : Research focused on elucidating the mechanism of action of this compound revealed that it inhibits specific enzymes involved in inflammatory pathways, demonstrating significant promise for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The isopropoxy and carboxylic acid groups can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the isopropoxy group.

    3-Methyl-1H-pyrazole-5-carboxylic acid: Different substitution pattern on the pyrazole ring.

    1-Phenyl-3-carbethoxypyrazolone: Contains a phenyl group and an ester functional group instead of the isopropoxy and carboxylic acid groups.

Uniqueness

5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the isopropoxy and carboxylic acid groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be exploited in various applications, making it a valuable compound for research and development .

Biological Activity

5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N2O3C_7H_{10}N_2O_3, featuring a pyrazole ring with isopropoxy and carboxylic acid functional groups. The unique structural characteristics contribute to its potential biological activities, particularly as an enzyme inhibitor.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, suggesting a role in treating conditions characterized by inflammation.
  • Enzyme Inhibition : Interaction studies have shown that this compound may act as an inhibitor of specific enzymes involved in inflammatory processes. This mechanism could be pivotal for its therapeutic applications .

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. It is hypothesized to bind effectively to enzymes, modulating their activity and thereby influencing biochemical pathways associated with inflammation and infection.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study evaluated the compound's effectiveness against common bacterial pathogens. Results indicated a significant reduction in bacterial growth at certain concentrations, highlighting its potential as an antimicrobial agent.
  • Anti-inflammatory Mechanism Investigation :
    • In vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting its utility in managing inflammatory diseases.
  • Enzyme Interaction Analysis :
    • Binding affinity studies showed that this compound interacts with cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This interaction may underpin its anti-inflammatory effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, Anti-inflammatoryEnzyme inhibition
5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acidAntimicrobialEnzyme inhibition
Pyrazole derivatives (general)Varied (antitumor, anti-inflammatory)Diverse mechanisms based on structure

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

4-methyl-3-propan-2-yloxy-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C8H12N2O3/c1-4(2)13-7-5(3)6(8(11)12)9-10-7/h4H,1-3H3,(H,9,10)(H,11,12)

InChI Key

QOOHEZMORQJUCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1OC(C)C)C(=O)O

Origin of Product

United States

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